N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a unique combination of thiophene and oxalamide groups
Mechanism of Action
Target of Action
The compound, also known as N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide, is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets . For example, if a thiophene derivative acts as a voltage-gated sodium channel blocker, it would affect the electrical signaling pathways in neurons . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as a voltage-gated sodium channel blocker, it could potentially alleviate pain or reduce seizures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common route includes the reaction of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid with oxalyl chloride to form an intermediate, which is then reacted with 3-(methylthio)aniline to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Shares the thiophene groups but lacks the oxalamide and methylthio phenyl groups.
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar structure but with an ethyl ester group instead of the oxalamide group.
Uniqueness
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of thiophene, oxalamide, and methylthio phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-6-2-5-13(11-14)21-18(23)17(22)20-12-19(24,15-7-3-9-26-15)16-8-4-10-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVQHWWXUYEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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